Product packaging for cis-1,2,3,6-Tetrahydrophthalic anhydride(Cat. No.:CAS No. 935-79-5)

cis-1,2,3,6-Tetrahydrophthalic anhydride

Cat. No.: B155080
CAS No.: 935-79-5
M. Wt: 152.15 g/mol
InChI Key: KMOUUZVZFBCRAM-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cis-1,2,3,6-Tetrahydrophthalic anhydride, also known as this compound, is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49672. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B155080 cis-1,2,3,6-Tetrahydrophthalic anhydride CAS No. 935-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOUUZVZFBCRAM-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883570
Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White chips; [Alfa Aesar MSDS]
Record name cis-1,2,3,6-Tetrahydrophthalic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20441
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

935-79-5
Record name cis-1,2,3,6-Tetrahydrophthalic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC49672
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 935-79-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1,2,3,6-tetrahydrophthalic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDROPHTHALIC ANHYDRIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Q4666NOS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Significance in Organic Synthesis and Polymer Chemistry

The importance of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640) stems from its utility as a versatile precursor and a functional component in polymer formulations. In organic synthesis, it is a key starting material for a range of other molecules. manavchem.com Its anhydride group is highly reactive, allowing for the synthesis of derivatives such as dicarboxylic acids, imides, and esters. wikipedia.orgmanavchem.com A notable application is its role as a precursor to tetrahydrophthalimide, which is an intermediate in the production of the fungicide Captan. wikipedia.orglookchem.com

In the realm of polymer chemistry, the compound, often abbreviated as THPA, is widely recognized for its role in creating and modifying high-performance polymers. scientificlabs.comjindunchem-med.com It is extensively used as a hardener or curing agent for epoxy resins, a critical process for manufacturing durable coatings, adhesives, and composite materials. chemicalbook.comlookchem.comscientificlabs.co.uk Furthermore, it functions as a modifier for both unsaturated polyester (B1180765) resins and alkyd resins. jindunchem-med.comsamaterials.com Incorporating THPA into these resin systems can significantly enhance material properties, including adhesion, gloss, elasticity, and resistance to water. jindunchem-med.com Research has also demonstrated its effectiveness as a chemical modifier for polystyrene, where it is used to improve the thermal stability of the polymer through Friedel-Crafts acylation. chemicalbook.comlookchem.comscientificlabs.com

Role in Chemistry Primary Function Resulting Products/Improvements
Organic SynthesisIntermediate/PrecursorFungicides (e.g., Captan), dicarboxylic acids, imides wikipedia.orglookchem.com
Polymer ChemistryEpoxy Curing AgentHardened, durable epoxy systems for coatings and adhesives chemicalbook.comscientificlabs.co.uk
Polymer ChemistryResin ModifierImproved adhesion, gloss, and water resistance in polyester and alkyd resins jindunchem-med.com
Polymer ChemistryPolymer ModifierEnhanced thermal stability of polystyrene lookchem.comscientificlabs.com

Overview of Key Research Areas

Diels-Alder Reaction as a Primary Synthetic Route

The most prominent and efficient method for synthesizing cis-1,2,3,6-Tetrahydrophthalic anhydride is the Diels-Alder reaction, a concerted pericyclic reaction discovered by Otto Diels and Kurt Alder. rsc.org This Nobel Prize-winning reaction involves the cycloaddition of a conjugated diene with a substituted alkene, known as the dienophile, to form a six-membered ring. rsc.orgresearchgate.net

In the archetypal synthesis of this compound, the conjugated diene is 1,3-butadiene (B125203), which contributes four carbon atoms to the new ring. The dienophile is maleic anhydride, which provides the remaining two carbons and the anhydride functionality. researchgate.net The reaction is highly efficient, often proceeding with high yields, and is valued for its ability to create two new carbon-carbon bonds and a cyclohexene (B86901) ring in a single, stereospecific step. rsc.org

The mechanism is concerted, meaning all bond-forming and bond-breaking events occur in a single transition state. researchgate.net This concerted nature is crucial as it dictates the stereochemistry of the final product. The diene, 1,3-butadiene, must adopt an s-cis conformation to react, allowing its terminal carbons to bond simultaneously with the carbons of the dienophile's double bond. rsc.org

The efficiency and yield of the Diels-Alder synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, solvent, and the method of reactant introduction. orgsyn.org

A common laboratory and industrial procedure involves reacting maleic anhydride with 1,3-butadiene in a suitable solvent. orgsyn.org Because 1,3-butadiene is a gas at room temperature, it is often generated in situ from a more manageable solid precursor like 3-sulfolene (B121364) (butadiene sulfone). acs.org Heating 3-sulfolene causes it to decompose, releasing 1,3-butadiene and sulfur dioxide gas in a process known as cheletropic elimination. acs.org

The choice of solvent is critical. High-boiling point solvents such as xylene (1,4-dimethylbenzene) are often used to allow the reaction to proceed at a sufficiently high temperature for the decomposition of 3-sulfolene and for the cycloaddition to occur. orgsyn.org However, careful temperature control is necessary. The reaction is exothermic, and overheating can lead to the decomposition of the product via a retro-Diels-Alder reaction. orgsyn.org One established procedure involves heating a benzene (B151609) solution of maleic anhydride and introducing gaseous butadiene; the exothermic reaction raises the temperature to 70-75°C. atc.io

Post-reaction, the product is typically isolated by crystallization. Cooling the reaction mixture, often to 0–5°C, and washing with a non-polar solvent like petroleum ether allows for the collection of the pure anhydride product with yields often exceeding 90%. atc.io

Table 1: Key Parameters for Optimization of Diels-Alder Synthesis

ParameterCondition/ReagentPurpose/RationaleReference
Diene Source1,3-Butadiene (gas) or 3-Sulfolene (solid precursor)3-Sulfolene provides a safer and more convenient way to handle the gaseous 1,3-butadiene. acs.org
DienophileMaleic AnhydrideContains electron-withdrawing groups that activate it for the cycloaddition reaction. acs.org
SolventXylene or BenzeneHigh-boiling point allows for sufficient reaction temperature while keeping reactants dissolved. orgsyn.orgatc.io
TemperatureControlled heating (e.g., 70-75°C); avoid overheatingEnsures diene generation and cycloaddition without promoting the reverse (retro-Diels-Alder) reaction. orgsyn.orgatc.io
IsolationCrystallization at low temperature (0-5°C)Provides a simple and effective method for purifying the final product in high yield. atc.io

A defining feature of the Diels-Alder reaction is its high degree of stereospecificity. The stereochemistry of the reactants is directly translated into the stereochemistry of the product. googleapis.com This principle is fundamental to the formation of the cis isomer of 1,2,3,6-Tetrahydrophthalic anhydride.

The dienophile, maleic anhydride, has its two carbonyl groups in a cis configuration relative to the carbon-carbon double bond. During the concerted cycloaddition, this cis relationship is preserved in the final product. acs.org The two carboxyl-derived groups of the anhydride ring are therefore on the same face of the newly formed cyclohexene ring, resulting exclusively in the cis-adduct. acs.orglongdom.org This retention of configuration is a hallmark of a suprafacial cycloaddition, where the new sigma bonds form on the same face of both the diene and the dienophile.

Furthermore, when cyclic dienes are used, the Diels-Alder reaction often shows a preference for the endo product over the exo product. While the reaction of 1,3-butadiene with maleic anhydride does not form a bicyclic system where this distinction is most apparent, the underlying principles of secondary orbital interactions that favor the endo transition state are a key aspect of stereochemical control in many Diels-Alder reactions. scbt.com The reaction is a syn addition with respect to both the diene and the dienophile, ensuring a predictable three-dimensional structure. rsc.org

Synthesis of Functionalized this compound Derivatives

Functionalized derivatives of this compound are synthesized to tailor the molecule for specific applications, such as polymers, resins, and agricultural chemicals. longdom.orgsigmaaldrich.com These derivatives can be prepared in two primary ways: by using a substituted diene in the initial Diels-Alder reaction or by chemically modifying the parent anhydride after its formation.

For instance, reacting a substituted 1,3-butadiene with maleic anhydride directly yields a substituted tetrahydrophthalic anhydride. This approach allows for the introduction of functional groups onto the cyclohexene ring. Examples include the synthesis of 3-phenyl, 3-methoxy, and 4-methyl substituted analogs. atc.ioscbt.com

Derivatization strategies focus on modifying the chemical structure of this compound to enhance or introduce desired properties. The anhydride moiety and the double bond in the cyclohexene ring are the primary sites for chemical modification.

One common strategy is the conversion of the anhydride to other functional groups. It can be hydrolyzed to form the corresponding dicarboxylic acid, cis-1,2,3,6-tetrahydrophthalic acid. longdom.org It also serves as a precursor for cis-tetrahydroisoindole-1,3-dione derivatives through reactions with amines; this chemistry is used to produce the fungicide Captan. researchgate.netlongdom.org Another derivatization involves the chemoselective reduction of the anhydride using reagents like sodium borohydride (B1222165) to yield the corresponding lactone, cis-3a,4,7,7a-tetrahydro-3H-isobenzofuran-1-one, which serves as a key intermediate in the synthesis of other complex molecules.

The anhydride is also employed as a chemical modifier to enhance the properties of polymers. For example, it can be used in the Friedel-Crafts acylation of polystyrene to improve the thermal stability of the polymer. researchgate.net As a curing agent for epoxy resins, the anhydride ring opens to form ester cross-links, creating a rigid and durable polymer network. researchgate.netlongdom.org

Table 2: Examples of Derivatization Strategies and Applications

Reaction TypeReagent(s)Derivative FormedApplication/PropertyReference
HydrolysisWaterTetrahydrophthalic acidPrecursor for other compounds longdom.org
AminolysisAmines/AmmoniaTetrahydrophthalimide derivativesPrecursors for fungicides (e.g., Captan) researchgate.netlongdom.org
Selective ReductionSodium borohydrideLactoneIntermediate for iridoid synthesis
Polymer ModificationPolystyrene / Friedel-Crafts catalystAcylated polystyreneEnhanced thermal stability researchgate.net
Epoxy CuringEpoxy resinPolyester networkThermoset plastics, adhesives longdom.org

Regioselectivity refers to the control over which region of a molecule reacts, a critical consideration when synthesizing substituted derivatives. In the context of this compound, regioselectivity is primarily a factor during the initial Diels-Alder reaction when an unsymmetrical substituted diene is used with the symmetrical maleic anhydride.

The position of the substituent in the final product is determined by its position on the diene. For example, the reaction of 2-substituted-1,3-butadiene (where the substituent is on an internal carbon of the diene) with maleic anhydride leads specifically to the 4-substituted-1,2,3,6-tetrahydrophthalic anhydride. This outcome is governed by the electronic and steric effects of the substituent on the diene, which influence the orientation of the reactants in the transition state. The formation of silyl-functionalized anhydrides, such as 4-(trimethoxysilyl)-1,2,3,6-tetrahydrophthalic acid anhydride from the reaction of 2-(trimethoxy)silyl-1,3-butadiene with maleic anhydride, is a specific example of this regioselective synthesis.

In post-synthesis modifications of the parent anhydride, reactions can be designed to be chemoselective, targeting one functional group over another. For instance, the reduction of the anhydride to a lactone using sodium borohydride occurs without affecting the double bond in the cyclohexene ring, demonstrating high selectivity for the anhydride carbonyl groups over the alkene. This selectivity allows for the stepwise functionalization of the molecule, enabling the synthesis of complex and precisely structured derivatives.

Chemical Reactivity and Reaction Mechanisms of Cis 1,2,3,6 Tetrahydrophthalic Anhydride

Ring-Opening Reactions

The foundational reactivity of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640) is characterized by its ring-opening reactions when treated with nucleophiles. This process involves the cleavage of a carbon-oxygen bond within the anhydride ring, driven by the nucleophilic acyl substitution mechanism. A wide array of nucleophiles, including amines and alcohols, readily react with the anhydride to yield dicarboxylic acid derivatives.

The general mechanism for the nucleophilic ring-opening of cis-1,2,3,6-tetrahydrophthalic anhydride commences with the attack of a nucleophile on one of the electrophilic carbonyl carbons of the anhydride. This initial step results in the formation of a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of the acyl-oxygen bond, which is facilitated by the departure of the carboxylate group. This process ultimately leads to the formation of a mono-acylated product, where the nucleophile is attached to one carbonyl group, and the other carbonyl group is part of a carboxylic acid moiety.

In a similar fashion to aminolysis, this compound undergoes alcoholysis in the presence of an alcohol to form a monoester derivative of cis-4-cyclohexene-1,2-dicarboxylic acid. This reaction proceeds through a nucleophilic acyl substitution mechanism where the alcohol's oxygen atom attacks a carbonyl carbon of the anhydride. The subsequent ring-opening yields a molecule containing both an ester and a carboxylic acid functional group. This transformation is a valuable method for introducing ester functionalities and creating bifunctional molecules that can be used in further synthetic manipulations.

A significant advancement in the chemistry of cyclic anhydrides is the development of enantioselective ring-opening reactions. For a meso-compound like this compound, which possesses a plane of symmetry, an asymmetric ring-opening can lead to the formation of chiral molecules with high enantiomeric excess. This desymmetrization is a powerful strategy in asymmetric synthesis, allowing for the creation of stereocenters from an achiral starting material. nih.govnih.gov The use of chiral amines or catalysts can induce this enantioselectivity, producing enantiomerically enriched products that are valuable intermediates in the synthesis of complex molecules.

The field of organocatalysis has provided a wealth of chiral catalysts capable of effecting the enantioselective ring-opening of cyclic anhydrides. nih.govnih.gov Early studies in this area utilized naturally occurring chiral alkaloids, such as those from the cinchona family, to achieve modest levels of enantioselectivity in the alcoholysis of cyclic anhydrides. nih.gov These pioneering efforts paved the way for the development of more sophisticated and highly selective chiral catalysts.

Modern asymmetric synthesis often employs chiral organocatalysts, such as thiourea (B124793) derivatives derived from chiral diamines like (R,R)-1,2-diphenylethylenediamine. nih.govnih.govacs.org These catalysts can activate the anhydride towards nucleophilic attack through hydrogen bonding interactions, creating a chiral environment that directs the incoming nucleophile to one of the two enantiotopic carbonyl groups. This strategy has been successfully applied to the desymmetrization of various cyclic anhydrides, affording products with high yields and enantioselectivities. nih.govnih.gov

Examples of Chiral Catalysts in Asymmetric Ring-Opening of Cyclic Anhydrides
Catalyst TypeExample CatalystNucleophileTypical Enantioselectivity
Cinchona AlkaloidsCinchonineMethanolUp to 70% ee
Thiourea Derivatives(R,R)-1,2-diphenylethylenediamine-derived thioureaThiols, Amines60-95% ee
Chiral SulfonamidesNot specifiedThiolsExcellent

The mechanism of enantioselectivity in these chiral catalyst-mediated ring-opening reactions has been the subject of detailed investigation. In the case of thiourea-based organocatalysts, the proposed mechanism involves a double hydrogen-bonding activation of the cyclic anhydride. nih.gov The two hydrogen atoms on the thiourea moiety are believed to form hydrogen bonds with the oxygen atoms of the anhydride's carbonyl groups. This interaction not only increases the electrophilicity of the carbonyl carbons but also holds the anhydride in a specific orientation within the chiral pocket of the catalyst.

The chiral scaffold of the catalyst, for instance, the (R,R)-1,2-diphenylethylenediamine backbone, creates steric hindrance that blocks one face of the anhydride. nih.gov Consequently, the incoming nucleophile is directed to attack the less sterically hindered carbonyl group from the opposite face, leading to the preferential formation of one enantiomer of the product. nih.gov This model of stereochemical induction, where the catalyst creates a well-defined chiral environment through non-covalent interactions, is a cornerstone of modern organocatalysis.

Enantioselective Ring-Opening Reactions

Polymerization Pathways via Ring-Opening

The anhydride group in this compound is susceptible to nucleophilic attack, leading to ring-opening and the formation of polymers. A significant pathway is the ring-opening copolymerization (ROCOP) with epoxides, such as cyclohexene (B86901) oxide, to produce polyesters. nih.gov This process is typically catalyzed by metal complexes. tue.nlmdpi.com

The general mechanism involves the activation of the anhydride by a catalyst, followed by nucleophilic attack from an initiator, often an alcohol or the alkoxide end of a growing polymer chain. This opens the anhydride ring to form a carboxylate intermediate. This intermediate then reacts with an epoxide, regenerating an alkoxide species that can attack another anhydride molecule, thus propagating the polymer chain. nih.gov The result is a polyester (B1180765) with an alternating structure of anhydride and epoxide monomer units. nih.gov

Various catalytic systems have been developed to control the polymerization and the properties of the resulting polyesters. These include complexes of chromium, aluminum, and cobalt. tue.nl The choice of catalyst and cocatalyst, such as 4-(dimethylamino)pyridine (DMAP) or bis(triphenylphosphine)iminium chloride (PPNCl), significantly influences the reaction's activity and selectivity, as well as the molecular weight of the polymer produced. mdpi.comnih.gov

Table 1: Catalytic Systems for Ring-Opening Copolymerization (ROCOP) of Anhydrides and Epoxides

Catalyst System Monomers Key Findings
Metal Salen Chloride Complexes (M = Al, Cr, Co) Cyclohexene oxide and alicyclic anhydrides Chromium catalysts showed the best performance; all solution polymerizations resulted in perfectly alternating copolymers. tue.nl
Amine-bis(phenolate) chromium(III) complexes with DMAP Phthalic anhydride and various epoxides Binary catalytic systems were more active; DMAP was the most effective co-catalyst. mdpi.com

Cycloaddition Reactions

Diels-Alder Reactions

The primary and most fundamental cycloaddition reaction associated with this compound is its own synthesis via the Diels-Alder reaction. colby.edu This Nobel Prize-winning reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile. colby.eduwikipedia.org In this case, 1,3-butadiene (B125203) acts as the diene and maleic anhydride serves as the dienophile. chemicalbook.com

The reaction is concerted, meaning bond formation and breaking occur in a single step, which leads to high stereospecificity. The cis configuration of the dienophile (maleic anhydride) is retained in the product, resulting exclusively in the cis-isomer of 1,2,3,6-tetrahydrophthalic anhydride. colby.edu This reaction is a cornerstone of organic synthesis for creating six-membered rings with well-defined stereochemistry. wikipedia.org The reaction is typically exothermic and can be initiated by gentle heating.

Influence of the Cyclohexene Ring on Reactivity

The cyclohexene ring within the this compound molecule contains a double bond which is a site for further chemical transformations. This double bond can participate in addition reactions, a key feature influencing the compound's subsequent reactivity. For instance, in the context of polymers where this anhydride is used as an end-cap, the double bond can undergo thermal-oxidative transformations. Upon heating, this can lead to cross-linking between polymer chains, a process that enhances the mechanical strength and thermal stability of the resulting material by increasing the network density. The double bond can also be a target for halogenation to create fire-retardant additives or oxidation to yield other valuable chemical intermediates.

Oxidation and Reduction Pathways

The this compound molecule can undergo both oxidation and reduction at its two key reactive sites: the anhydride group and the cyclohexene double bond.

Reduction: The anhydride moiety can be selectively reduced. For example, treatment with sodium borohydride (B1222165) in N,N-dimethylformamide results in the reduction of one of the carbonyl groups to form the corresponding lactone, cis-3a,4,7,7a-tetrahydro-3H-isobenzofuran-1-one. nih.govresearchgate.net This lactone serves as a key intermediate for various synthetic manipulations. nih.govresearchgate.net

Oxidation: The double bond in the cyclohexene ring is susceptible to oxidation. Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄), leading to the formation of a diol. nih.govresearchgate.net More aggressive oxidation, for instance with potassium permanganate (B83412) or ozone followed by an oxidative workup, can cleave the carbon-carbon double bond. This oxidative cleavage can lead to the formation of butane-1,2,3,4-tetracarboxylic acid.

Table 2: Selected Oxidation and Reduction Reactions

Reagent Reactive Site Product Reaction Type
Sodium Borohydride (NaBH₄) Anhydride Carbonyl cis-3a,4,7,7a-tetrahydro-3H-isobenzofuran-1-one nih.govresearchgate.net Reduction
Osmium Tetroxide (OsO₄) Cyclohexene Double Bond Diol derivative nih.govresearchgate.net Oxidation

Stereochemical Effects on Reaction Selectivity

The stereochemistry of this compound, which is fixed during its synthesis by the stereospecific Diels-Alder reaction, plays a crucial role in directing the stereochemical outcome of its subsequent reactions. colby.edumasterorganicchemistry.com

The cis-fusion of the cyclohexene and the anhydride rings creates a concave and a convex face of the molecule. This inherent topography influences the approach of reagents, leading to diastereoselective transformations. For example, in the dihydroxylation of the double bond, the oxidizing agent will preferentially attack from the less sterically hindered face of the molecule, leading to a specific stereoisomer of the resulting diol. nih.gov

Furthermore, the asymmetric ring-opening of the anhydride moiety with chiral nucleophiles (such as chiral alcohols or amines) can produce enantiomerically enriched products. The two carbonyl groups of the anhydride are enantiotopic, and a chiral reagent can selectively attack one over the other. This selectivity is a powerful tool for creating stereocenters and is a significant area of research in organocatalysis for the synthesis of chiral molecules. The development of diastereoselective routes for the synthesis of complex natural products, such as secoiridoid aglycones, has utilized this compound as a chiral starting block, highlighting the importance of its stereochemistry in controlling reaction selectivity. nih.gov

Applications of Cis 1,2,3,6 Tetrahydrophthalic Anhydride in Advanced Materials and Polymer Science

Polymer Cross-linking and Curing Agents

THPA functions as an effective hardener, particularly for epoxy resins, and as a comonomer for creating cross-linked polymer networks. Its molecular structure is well-suited for creating robust, three-dimensional structures that enhance the performance of the final material.

As an anhydride (B1165640) hardener, cis-1,2,3,6-Tetrahydrophthalic anhydride is extensively used in the curing of epoxy resins. chemicalbook.com During the curing process, the anhydride ring opens and reacts with the epoxy and hydroxyl groups of the resin. This reaction forms a highly cross-linked, three-dimensional polymer network, which is responsible for the excellent mechanical strength, high thermal stability, and chemical resistance of the cured product. These properties make THPA-cured epoxy systems suitable for demanding applications such as coatings, adhesives, composites, and electronics encapsulation. Compared to other anhydrides, THPA offers processing advantages like low viscosity and a long pot life. jindunchem-med.com

The final properties of an epoxy system cured with THPA are highly dependent on the formulation, particularly the stoichiometric ratio of the anhydride curing agent to the epoxy resin. Research on epoxy networks based on N,N,N',N'-tetraglycidyl-4,4'-diamino diphenylmethane (B89790) (TGDDM) cured with THPA has demonstrated that the glass transition temperature (Tg), a key indicator of thermal stability and the degree of cure, is maximized at a stoichiometric ratio between 0.8 and 0.9. ehu.es This deviation from a perfect 1:1 ratio is often attributed to side reactions, such as etherification, that occur during the curing process. ehu.es The crosslink density of the network is directly influenced by this ratio, which in turn determines the material's physical properties. ehu.es The incorporation of THPA generally improves adhesion, elasticity, gloss, and water resistance in the final coating or composite material. jindunchem-med.com

Table 1: Influence of Stoichiometric Ratio on Glass Transition Temperature (Tg) in TGDDM/THPA Epoxy Systems

Anhydride/Epoxy Stoichiometric RatioResulting Glass Transition Temperature (Tg)Observation
0.3 - 0.7Sub-optimalIncomplete cross-linking, lower thermal stability.
0.8 - 0.9MaximumOptimal crosslink density achieved, resulting in the highest Tg. ehu.es
1.0Slightly reduced from maximumExcess anhydride may not fully react, slightly plasticizing the network.

Optimizing the cure schedule—the specific time and temperature profile of the curing process—is critical for achieving the desired performance in THPA-cured epoxy systems. A typical approach involves a slow initial cure at a lower temperature followed by a post-cure at a higher temperature. tri-iso.com This two-stage process allows the reaction to proceed more slowly at first, which helps manage the exothermic heat release and reduces internal stresses in the cured material. tri-iso.com

The post-cure phase is crucial for ensuring the reaction goes to completion, thereby maximizing the crosslink density and enhancing mechanical and thermal properties. tri-iso.com For THPA/epoxy mixtures, particularly high-performance systems like those based on TGDDM, high post-cure temperatures may be necessary to minimize the number of unreacted epoxy groups and fully develop the polymer network. ehu.es The design and refinement of these curing cycles can be aided by tools such as Time-Temperature-Transformation (TTT) diagrams, which map the different states (liquid, gel, rubber, glass) of the thermoset as a function of time and temperature.

Poly(propylene carbonate) (PPC), derived from carbon dioxide and propylene (B89431) oxide, is a biodegradable polymer with significant potential. However, its practical applications are often limited by its relatively poor thermal stability and mechanical properties. nih.govnih.gov To overcome these limitations, this compound has been utilized in the formation of cross-linked PPC networks, dramatically improving its performance characteristics. nih.govacs.org

A successful strategy for creating cross-linked PPC involves the synthesis of an oligomer from maleic anhydride and this compound (MA/THPA). nih.govacs.org This MA/THPA oligomer, which contains multiple cyclocarboxylic anhydride groups, is then used as a third comonomer in the one-pot copolymerization with propylene oxide and CO2. nih.gov The multifunctional nature of the MA/THPA oligomer allows it to act as an effective cross-linker, connecting multiple PPC chains to form a robust network structure. acs.org The extent of cross-linking can be controlled by the amount of the MA/THPA oligomer added to the reaction. Research has shown that as the feed content of the MA/THPA oligomer increases from 0.5 to 4 wt% of the propylene oxide, the resulting gel content in the polymer increases from approximately 16% to 42%. nih.govnih.gov

The introduction of cross-linked networks into the PPC structure via the MA/THPA comonomer leads to a profound enhancement of its material properties. nih.govnih.gov The thermal stability is significantly improved, with the 5% weight-loss degradation temperature (Td5) increasing from 217 °C for linear PPC to nearly 290 °C for the cross-linked versions. nih.govnih.gov This improvement is critical as it prevents the polymer from decomposing during melt processing. acs.org

The mechanical properties are also substantially upgraded. The tensile strength of the cross-linked copolymers ranges from 22.2 to 44.3 MPa, with the maximum value representing a 143% improvement compared to standard PPC. nih.govnih.gov The elongation at break can be tailored, with values observed between 11% and 312%. nih.gov Furthermore, the cross-linking dramatically improves dimensional stability, overcoming the cold flow phenomenon often observed in linear PPC and resulting in near-zero permanent deformation under heat and load. nih.gov

Table 2: Comparison of Properties between Linear PPC and Cross-linked PPC (PPCx)

PropertyLinear PPCCross-linked PPC (with MA/THPA oligomer) nih.govnih.gov
5% Weight-Loss Temp. (Td5)217 °CUp to ~290 °C
Tensile Strength~18.2 MPa (baseline)22.2 – 44.3 MPa
Elongation at BreakVariable11 – 312%
Gel Content0%16 – 42% (increases with oligomer feed)

Formation of Cross-linked Poly(propylene carbonate) Networks

Polyimide Synthesis and Modification

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. THPA plays a crucial role as a modifying agent, particularly as an end-capper for polyimide precursors, to control processability and enhance final properties.

End-capping Agent for Polyimide Precursors

In the synthesis of addition-type polyimides, reactive end-capping agents are used to terminate the polymer chains at a controlled molecular weight. These end-caps contain reactive groups that can undergo thermally induced cross-linking reactions, transforming a processable thermoplastic precursor into a thermoset polyimide network.

This compound is employed for this purpose. The anhydride group reacts with the amine end-groups of a polyimide precursor (a polyamic acid or an imide oligomer) to form a terminal imide ring. This leaves the unreacted double bond within the cyclohexene (B86901) ring of the THPA moiety at the end of the polymer chain. This reactive site does not participate in the initial imidization process but is available for subsequent thermal curing reactions. This method allows for the production of polyimide resins with low melt viscosity, which are suitable for processing techniques like resin transfer molding and compression molding before being cured into a final, intractable component.

Influence on Thermomechanical Properties of Polyimides

The incorporation of THPA as an end-cap significantly influences the thermomechanical properties of the resulting polyimides. Upon heating to high temperatures (typically above 300°C), the double bond in the THPA end-cap becomes reactive, leading to two primary competing processes: cross-linking and aromatization. illinois.edu

Cross-linking: The double bonds can participate in addition reactions, creating covalent bonds between polymer chains. This process increases the cross-link density of the polymer network, which enhances its mechanical strength, stiffness, and thermal stability. illinois.edu

Aromatization: The THPA end-cap is designed to convert into highly stable aromatic structures (substituted phthalimides) during thermal aging. illinois.edu This spontaneous conversion through an oxidative mechanism competes with other degradation pathways that could compromise the polymer's integrity. nih.gov By favoring aromatization, which minimizes chain scission and weight loss, the THPA end-caps contribute to the long-term thermo-oxidative stability of the polyimide. illinois.edunih.gov

The balance between these two processes—cross-linking and aromatization—is critical. While cross-linking improves mechanical properties, excessive or premature aromatization can lead to embrittlement. sigmaaldrich.com Research into substituted versions of THPA aims to control this balance to optimize the final properties of the polyimide for specific high-temperature applications. nih.gov

PropertyInfluence of THPA End-CapUnderlying Mechanism
ProcessabilityImproved melt flow of uncured resinEnd-capping controls molecular weight and prevents premature chain extension.
Thermal StabilityEnhanced long-term thermo-oxidative stabilityConversion of the end-cap to a stable aromatic structure (aromatization) at high temperatures. illinois.edunih.gov
Mechanical StrengthIncreased stiffness and strength after curingThermally induced cross-linking via the cyclohexene double bond. illinois.edu
BrittlenessPotential for increased frangibilityAromatization can lead to a more rigid, less flexible polymer structure. sigmaaldrich.com

Modification of Polymer Matrices

Beyond polyimides, THPA is used to modify commodity polymers to improve their performance characteristics, particularly their thermal stability.

Friedel-Crafts Acylation for Polystyrene Modification

Polystyrene is a widely used but thermally limited polymer. Its properties can be enhanced by chemical modification. This compound can be grafted onto the polystyrene backbone using a Friedel-Crafts acylation reaction. sigmaaldrich.comresearchgate.net

In this reaction, a Lewis acid catalyst (such as aluminum chloride) activates the anhydride, which then acylates the phenyl rings of the polystyrene. mdpi.com This process effectively attaches the THPA structure to the polymer chain. The introduction of these bulky, cyclic anhydride groups increases the rigidity of the polymer chains, leading to a higher glass transition temperature (Tg). Furthermore, the grafted anhydride groups can serve as reactive sites for subsequent cross-linking reactions, further improving the material's thermal and mechanical properties. illinois.eduresearchgate.net This strategy is a method to upcycle polystyrene into a more thermally stable material. mdpi.com

ParameterEffect of THPA ModificationReason
Reaction TypeFriedel-Crafts Acylation sigmaaldrich.comresearchgate.netElectrophilic aromatic substitution on the phenyl rings of polystyrene.
Glass Transition Temp (Tg)IncreasedIntroduction of bulky, rigid side groups restricts chain mobility. illinois.edu
Thermal StabilityEnhancedGrafted anhydride groups can act as sites for further cross-linking. illinois.eduresearchgate.net

Block Copolymer Synthesis

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked by a covalent bond. Their ability to self-assemble into ordered nanostructures makes them valuable in a wide range of applications. The functionalization of these blocks is a key area of research.

Thiol-ene Reactions for Side-chain Functionalization

Thiol-ene "click" chemistry is a highly efficient and versatile reaction for polymer modification. umd.edu It involves the radical-initiated addition of a thiol (R-SH) across a carbon-carbon double bond (an "ene"). illinois.edu This reaction is valued for its high yields, tolerance of various functional groups, and mild reaction conditions. smu.edu In block copolymer synthesis, the thiol-ene reaction can be used to introduce specific functionalities along the side chains of one of the blocks, thereby tailoring the copolymer's properties for specific applications. umd.edursc.org

While the cyclohexene double bond in this compound is theoretically capable of participating in radical addition reactions, the use of THPA itself as the "ene" component for the side-chain functionalization of block copolymers via thiol-ene chemistry is not a widely documented application in the reviewed scientific literature. Research in this area typically employs other alkene-containing monomers or polymer blocks, such as those with pendant allyl or vinyl groups, for modification. umd.edu

Biological and Biomedical Research Applications of Cis 1,2,3,6 Tetrahydrophthalic Anhydride Derivatives

Synthesis and Characterization of Biologically Active Derivatives

The synthesis of novel compounds from cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640) has led to the creation of derivatives with potential therapeutic applications. sciforum.net The primary reaction involves N3-substituted amidrazones reacting with the anhydride, which results in the formation of both linear and cyclic derivatives. sciforum.netscilit.commdpi.comresearchgate.net The structures of these newly synthesized compounds have been confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. sciforum.netmdpi.comresearchgate.net

In the search for new pharmacologically active agents, twelve new derivatives were synthesized from the reaction of N3-substituted amidrazones with cis-1,2,3,6-tetrahydrophthalic anhydride. mdpi.comresearchgate.net This reaction yields linear compounds which have been isolated and characterized. sciforum.net Two of these linear derivatives, identified as compounds 10 and 12 in the study, demonstrated noteworthy biological activity. sciforum.net

From the same initial reaction of N3-substituted amidrazones with this compound, subsequent cyclization leads to the formation of 1,2,4-triazole (B32235) derivatives. sciforum.net A number of these cyclic compounds, specifically identified as compounds 14-17 and 19, have been synthesized and characterized. sciforum.net These derivatives have been the focus of significant biological evaluation. sciforum.netscilit.commdpi.comresearchgate.net

Evaluation of Biological Activities

A range of biological activities of the synthesized derivatives has been assessed in preclinical studies. These evaluations were conducted in vitro using human peripheral blood mononuclear cells (PBMC). scilit.commdpi.comresearchgate.net The toxic effects of the compounds were also evaluated on these cells. scilit.com

The antimicrobial properties of the synthesized compounds were tested against a panel of microorganisms. scilit.com The investigation included Gram-positive bacteria (S. aureus, M. smegmatis), Gram-negative bacteria (E. coli, Y. enterocolitica, K. pneumonia), and a fungal strain (C. albicans). scilit.com The cyclic 1,2,4-triazole derivatives (compounds 14-17 and 19) did not show any antimicrobial activity. sciforum.net However, two of the linear amidrazone derivatives, compounds 10 and 12, showed moderate inhibitory effects against the Gram-positive bacteria M. smegmatis and S. aureus. sciforum.net

CompoundDerivative TypeTarget MicroorganismActivity Level
10Linear AmidrazoneM. smegmatis, S. aureusModerate Inhibition
12Linear AmidrazoneM. smegmatis, S. aureusModerate Inhibition
14-17, 191,2,4-TriazoleVarious Bacteria and FungiNo Activity

The anti-inflammatory potential of the 1,2,4-triazole derivatives was a key area of investigation. sciforum.netscilit.com Five of the 1,2,4-triazole derivatives (compounds 14-17 and 19) exhibited strong anti-inflammatory activity. sciforum.net Their effects were studied in human peripheral blood mononuclear cell cultures that were stimulated with lipopolysaccharide (LPS). sciforum.net

A significant finding was the ability of these five compounds to inhibit the production of the pro-inflammatory cytokine TNF-α at concentrations of 10 and 50 µg/mL, with an efficacy greater than that of ibuprofen. scilit.commdpi.comresearchgate.net Furthermore, these derivatives were also found to significantly increase the levels of the anti-inflammatory cytokine IL-10 at all tested concentrations (10, 50, and 100 µg/mL). sciforum.netscilit.commdpi.com The influence of these compounds on the production of another pro-inflammatory cytokine, IL-6, was also examined. sciforum.net

CompoundEffect on TNF-α ProductionEffect on IL-10 Production
14-17, 19Significant InhibitionSignificant Elevation

The antiproliferative effects of the synthesized compounds were assessed in human peripheral blood mononuclear cell cultures stimulated by phytohaemagglutinin (PHA). sciforum.net The 1,2,4-triazole derivatives were found to have low toxicity towards these cells at concentrations ranging from 10 to 100 µg/mL. sciforum.netscilit.com Among the tested compounds, one 1,2,4-triazole derivative, compound 19, which contains two phenyl substituents, demonstrated significant antiproliferative properties, particularly at the highest tested dose. sciforum.netscilit.commdpi.comresearchgate.net This compound has been noted as deserving of further research due to this activity. sciforum.net

CompoundDerivative TypeAntiproliferative Activity
191,2,4-TriazoleSignificant

Toxicological Considerations in Biological Contexts

The toxicological profile of this compound (THPA) and related cyclic acid anhydrides is primarily characterized by their potential for irritation and sensitization. inchem.org The anhydride group is reactive and can form conjugates with proteins, which is a key mechanism in its biological activity. inchem.org Due to a lack of extensive data on THPA itself, toxicological assessments often consider data from structurally similar analogues like hexahydrophthalic anhydride (HHPA), methyl tetrahydrophthalic anhydride (MTHPA), and trimellitic anhydride (TMA) for a comparative analysis. industrialchemicals.gov.au

Acute Toxicity

Based on available data, this compound and its analogues are considered to have low acute toxicity following oral, dermal, or inhalation exposure. industrialchemicals.gov.au

Oral: In a study with Sprague-Dawley rats, the median lethal dose (LD50) for THPA was reported to be greater than 2000 mg/kg of body weight, with no mortality observed at this dose. industrialchemicals.gov.au

Inhalation: Data on analogue compounds HHPA and TMA show low acute toxicity in rats, with median lethal concentration (LC50) values greater than 1100 mg/m³ and >2330 mg/m³ respectively, following a 4-hour exposure. industrialchemicals.gov.au

Dermal: No specific data is available for the acute dermal toxicity of THPA. industrialchemicals.gov.au

Table 1: Acute Oral Toxicity of this compound

SpeciesRouteEndpointValueReference
Rat (Sprague-Dawley)OralLD50>2000 mg/kg bw industrialchemicals.gov.au

Skin and Eye Irritation

Cyclic acid anhydrides are recognized as irritants to the skin and eyes. inchem.orgepa.gov The irritant effect on wet skin is suggested to be caused by the formation of the corresponding dicarboxylic acid upon contact with water. epa.gov

Skin Irritation: Phthalic anhydride has been described as a mild skin irritant. inchem.org For THPA itself, specific data on skin corrosion or irritation is limited, but the potential for irritation is a recognized hazard for this class of compounds. sigmaaldrich.cn

Table 2: Eye Irritation Scores for this compound Post-Exposure

Observation TimeIritis ScoreConjunctival Redness ScoreChemosis Score
1 minuteNot ReportedNot ReportedNot Reported
24 hours100
10 daysNot ReportedNot Reported1

Data sourced from a Tier II assessment report. industrialchemicals.gov.au

Sensitization

A primary toxicological concern for cyclic acid anhydrides is their potent sensitizing capability, which can lead to both allergic skin reactions and respiratory issues. inchem.orgindustrialchemicals.gov.au

Skin Sensitization: this compound is classified as a skin sensitizer (B1316253) that may cause an allergic skin reaction. guidechem.comechemi.comfishersci.com Studies on the analogue hexahydrophthalic anhydride (HHPA) demonstrated skin sensitization in patients, with a small percentage showing a marked reaction. industrialchemicals.gov.au The presence of a solvent has been noted to increase the dermal sensitization potential of these chemicals. industrialchemicals.gov.au

Respiratory Sensitization: The chemical is also classified for its potential to cause allergy or asthma symptoms or breathing difficulties if inhaled. guidechem.comechemi.comfishersci.com This is a significant concern in occupational settings. industrialchemicals.gov.au Exposure to various acid anhydrides, including MTHPA and TMA, has been linked to respiratory sensitization in workers, leading to conditions like asthma and allergic rhinitis. inchem.orgindustrialchemicals.gov.au Studies have detected specific IgE antibodies in workers exposed to methyl tetrahydrophthalic anhydride, correlating with nasal symptoms. inchem.org

Supramolecular Chemistry and Crystal Engineering Involving Cis 1,2,3,6 Tetrahydrophthalic Anhydride

Formation of Supramolecular Organic Frameworks (SOFs)

The utility of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640) in constructing SOFs has been demonstrated through its conversion into derivatives designed to engage in specific intermolecular interactions. A notable example involves the reaction of the anhydride with 3,4-dichloro-N′-hydroxybenzimidamide to synthesize cis- and trans-isomers of 6-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic acid, referred to as cis-A and trans-A, respectively nih.gov. The cis-A isomer, in particular, has been shown to self-assemble into a hybrid 2D supramolecular organic framework nih.gov. This assembly process is a cooperative effort involving multiple noncovalent forces that guide the molecules into a stable, layered architecture nih.gov.

The formation and stability of the 2D SOF from the cis-A derivative are governed by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions nih.gov. Theoretical calculations have been employed to quantify the energy contribution of each of these interactions, revealing a clear hierarchy in their roles in the assembly process nih.gov.

Hydrogen bonding is the most significant driving force in the self-assembly of the cis-A molecules. nih.gov The carboxylic acid group present on the molecule provides both a hydrogen bond donor (O-H) and an acceptor (C=O), facilitating the formation of strong and highly directional O–H⋯O hydrogen bonds between adjacent molecules. These interactions are responsible for linking individual cis-A units into one-dimensional chains, which form the primary structural motif of the framework. The calculated energy of this hydrogen bonding is approximately -15.2 kcal/mol, underscoring its primary role in the formation of the 1D chains nih.gov.

The cis-A molecule incorporates a 3,4-dichlorophenyl group, which enables chlorine-based halogen bonding. Specifically, a Cl⋯O halogen bond occurs between a chlorine atom on one molecule and an oxygen atom on a neighboring molecule. Although this interaction is energetically weaker than the hydrogen bonds, with a calculated contribution of about -3.6 kcal/mol, it is highly directional and plays a crucial, structure-directing role. nih.gov While hydrogen bonding dictates the formation of the primary 1D chains, halogen bonding provides essential links to extend the structure into a second dimension, completing the 2D framework. The discovery of this chlorine-based system as a structure-directing force was significant, as most porous halogen-bonded frameworks previously reported were assembled via iodine and bromine-based contacts nih.gov.

Energy Contributions of Noncovalent Interactions in cis-A SOF Assembly
Interaction TypeCalculated Energy (kcal/mol)Role in Assembly
Hydrogen Bonding (O–H⋯O)~ -15.2 nih.govPrimary structure formation (1D chains)
π-π Stacking~ -11.1 nih.govOrganization of chains into 2D sheets
Halogen Bonding (Cl⋯O)~ -3.6 nih.govStructure-directing link in 2D framework

Crystallization studies of the cis-A derivative from various solvents have led to the formation of cocrystals, which were subsequently analyzed by X-ray crystallography nih.gov. Cocrystals of cis-A were successfully grown with 1,2-dichloroethane (1,2-DCE), 1,2-dibromoethane (1,2-DBE), and a mixture of n-hexane/CHCl3 nih.gov. These studies revealed that the cis-A molecule consistently self-assembles to form the hybrid 2D SOF structure, regardless of the solvent used for crystallization. The self-assembled layers create infinite hollow tunnels where the solvent molecules are incorporated nih.gov.

Role of Noncovalent Interactions in SOF Assembly

Crystal Structure Analysis

X-ray diffraction studies of the cocrystals (cis-A‧½(1,2-DCE), cis-A‧½(1,2-DBE), and cis-A‧½C6H14) confirmed that they are all isostructural nih.gov. They crystallize in the P-1 space group, with one molecule of cis-A per unit cell nih.gov. The analysis of the crystal structures provided definitive evidence for the cooperative action of O–H⋯O hydrogen bonding, Cl⋯O halogen bonding, and π-π stacking in forming the 2D SOF architecture nih.gov. A comparison with the crystal structure of the isomeric trans-A, which does not form a 2D SOF, highlighted the critical role of the halogen bond. In the trans-A structure, assembly occurs through hydrogen bonding and π-π stacking, but without the involvement of halogen bonds. This comparison demonstrated that although halogen bonding is the lowest energy contributor in the cis-A cocrystals, it is indispensable for the crystal design of the hybrid 2D SOF nih.gov.

Crystal Data for cis-A Cocrystals
CompoundSolventCrystal SystemSpace Group
cis-A‧½(1,2-DCE)1,2-dichloroethaneTriclinicP-1 nih.gov
cis-A‧½(1,2-DBE)1,2-dibromoethaneTriclinicP-1 nih.gov
cis-A‧½C6H14n-hexane/CHCl3TriclinicP-1 nih.gov

X-ray Crystallography Studies

X-ray crystallography has been employed to elucidate the precise three-dimensional structure of cis-1,2,3,6-tetrahydrophthalic anhydride in the solid state. A notable study determined the crystal structure at a temperature of 173 K. iucr.org The analysis revealed that the compound crystallizes with two nearly identical molecules in the asymmetric unit. iucr.org

Each of these molecules adopts a boat conformation. iucr.org This conformation is a significant feature of the molecule's structure. The study also noted the presence of non-crystallographic mirror symmetry within each molecule. iucr.org The determination of this crystal structure was undertaken as part of a broader investigation into the chemical stability and potential decomposition of the compound in various solvents and when exposed to the atmosphere. iucr.org The boat-like conformation has also been observed in several other crystal structures where this compound is a molecular fragment. iucr.org

Key crystallographic data from the study at 173 K are summarized in the table below.

Parameter Value
Chemical formulaC₈H₈O₃
Crystal systemOrthorhombic
Space groupPca2₁
a (Å)12.016 (2)
b (Å)7.9730 (10)
c (Å)14.887 (2)
V (ų)1426.9 (3)
Z8
Temperature (K)173

Polymorphism Investigations

Investigations into the crystallization of this compound have revealed the existence of polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. iucr.org

A study identified an orthorhombic polymorph of the compound. iucr.org This research also referenced a previously discovered monoclinic polymorph, which was crystallized from water-free toluene. iucr.org The packing arrangements of both the orthorhombic and monoclinic structures are reported to be very similar. iucr.org

A transformation matrix can be used to relate the unit cell parameters of the monoclinic form to the orthorhombic cell. iucr.org When the monoclinic structure is transformed to the orthorhombic cell, a high degree of similarity in the molecular packing is observed. Specifically, six of the eight molecules in the unit cell of the orthorhombic structure occupy nearly identical positions to those in the transformed monoclinic structure. iucr.org The remaining two molecules are related to each other by a non-crystallographic mirror plane. iucr.org This highlights a subtle but distinct difference in the crystal packing of the two polymorphs.

Computational and Theoretical Studies of Cis 1,2,3,6 Tetrahydrophthalic Anhydride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and geometry of cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640). These methods solve the Schrödinger equation, or its density-based equivalent, to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) has been effectively utilized to study cis-1,2,3,6-Tetrahydrophthalic anhydride. This method is favored for its balance of computational cost and accuracy in predicting molecular properties. Studies have employed DFT, specifically using the B3LYP functional with a 6-31G** basis set, to optimize the molecular model of the compound. researchgate.net These calculations are crucial for obtaining a reliable theoretical structure, which serves as a basis for further analysis, such as lattice energy calculations and the interpretation of crystal packing. researchgate.net The results from these DFT applications have been found to be consistent with available experimental data, validating the computational approach. researchgate.net

Molecular modeling and geometry optimization aim to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, these computational procedures have confirmed the folded conformation of this bicyclic compound. researchgate.net

The key findings from geometry optimization include:

Cyclohexene (B86901) Ring Conformation: The cyclohexene ring is predicted to adopt a stable half-chair conformation. researchgate.net

Anhydride Ring Structure: The furan (B31954) (anhydride) ring is found to be nearly planar, a feature consistent with other cyclic anhydrides possessing a similar molecular structure. researchgate.net

Agreement with Experimental Data: The optimized molecular geometry shows close agreement with structures determined by X-ray diffraction, confirming the accuracy of the computational models. researchgate.net

ParameterComputational FindingMethod
Molecular Model Optimized geometry consistent with experimental dataDFT (B3LYP/6-31G)
Cyclohexene Ring Adopts a half-chair conformationDFT (B3LYP/6-31G)
Anhydride Ring Shows a flattened, nearly planar structureDFT (B3LYP/6-31G**)

Analysis of Noncovalent Interactions

Noncovalent interactions are critical in dictating the supramolecular assembly and crystal packing of molecules. Theoretical analyses provide a way to visualize and quantify these weak forces.

Molecular Electrostatic Potential (MEP) analysis is a method used to visualize the charge distribution of a molecule and predict its reactivity and intermolecular interaction sites. The MEP map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In a study of a derivative synthesized from this compound, MEP analysis was used to understand its interaction patterns. nih.gov The analysis identified the most positive potential (electron-poor region) at the acidic hydrogen atom and the most negative potential (electron-rich region) at the oxygen atom of the carboxylic group. nih.gov This distribution indicates a high likelihood of forming energetically favorable O-H···O hydrogen bonds, which are crucial in the supramolecular assembly of related structures. nih.gov Such analysis helps in predicting how the molecule will interact with other molecules through hydrogen bonding and other electrostatic interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to define atoms, chemical bonds, and intermolecular interactions. wikipedia.orgwiley-vch.de A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two interacting atoms, whose presence and properties characterize the nature of the chemical bond or interaction. uni-rostock.de

In theoretical studies on derivatives of this compound, DFT calculations combined with QTAIM analysis have been used to verify the existence and nature of various noncovalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. nih.gov The presence of a BCP between interacting atoms confirms a stabilizing interaction and allows for its energetic contribution to be quantified. nih.gov This approach has proven essential in understanding the cooperative action of different noncovalent forces that direct the formation of complex supramolecular architectures. nih.gov

Interaction TypeAnalytical MethodKey Finding
Dipole-Dipole Lattice Energy CalculationsEvidence for C=O···C=O interactions from short intermolecular distances. researchgate.net
Hydrogen Bonding MEP AnalysisPrediction of favorable O-H···O interactions based on electrostatic potential minima and maxima. nih.gov
Various Noncovalent Interactions QTAIM AnalysisVerification of interactions through the identification of bond critical points in the electron density. nih.gov

Noncovalent Interaction (NCIplot) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, noncovalent interactions within a molecule or between molecules. researchgate.netnih.gov This analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). By plotting the reduced density gradient against the electron density, regions of noncovalent interactions can be identified and visualized as isosurfaces.

The nature of these interactions is typically distinguished by color-coding the isosurfaces based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix.

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces represent weak, delocalized interactions, primarily of the van der Waals type.

Red surfaces denote repulsive interactions, such as steric clashes. researchgate.net

While specific NCIplot studies on this compound are not extensively documented in the literature, the technique can be hypothetically applied to understand its intramolecular noncovalent landscape. The boat-like conformation of the cyclohexene ring and the presence of the anhydride group would lead to several key interactions.

An NCIplot analysis would likely reveal:

Van der Waals Interactions: Broad, green-colored surfaces within the cyclohexene ring, indicating stabilizing dispersion forces between the hydrogen atoms across the ring.

Repulsive Interactions: A potential red-colored isosurface in the core of the ring structure, indicating steric repulsion.

Weak C-H···O Interactions: Possible weak attractive interactions between the hydrogen atoms on the cyclohexene ring and the oxygen atoms of the anhydride group. These would appear as small, greenish isosurfaces.

Such an analysis provides a qualitative picture of the forces that govern the conformational stability of the molecule.

Table 1: Hypothetical NCIplot Analysis Results for this compound

Interaction TypeLocationSign(λ₂)ρ(r) Range (a.u.)Isosurface ColorImplication
Van der WaalsInterior of the cyclohexene ring-0.02 to 0.02GreenStabilizing dispersion forces
Steric RepulsionCrowded regions of the ring0.02 to 0.1RedDestabilizing steric clash
Weak C-H···O contactsBetween C-H bonds and anhydride oxygens-0.02 to 0.0GreenMinor stabilizing interactions

Insights into Reaction Mechanisms via Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is a crucial tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed understanding of reaction pathways. researchgate.netmdpi.com

For this compound, computational approaches can offer significant insights into two primary reaction types: its formation via the Diels-Alder reaction and its use in polymerization.

Diels-Alder Reaction:

The synthesis of this compound is a classic example of a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride. upenn.edu Computational studies on analogous Diels-Alder reactions have been used to determine:

Concerted vs. Stepwise Mechanism: Whether the two new carbon-carbon bonds form simultaneously (concerted) or sequentially through an intermediate (stepwise). researchgate.netresearchgate.net For the reaction of butadiene and maleic anhydride, a concerted mechanism is generally favored. longdom.org

Stereoselectivity: Why the cis (endo) product is preferentially formed. Computational models can quantify the orbital interactions and steric effects that favor the endo transition state over the exo alternative. longdom.org

Activation Barriers: The energy required to reach the transition state, which provides information on the reaction kinetics.

Table 2: Hypothetical DFT Calculation Data for the Diels-Alder Reaction of 1,3-Butadiene and Maleic Anhydride

ParameterEndo PathwayExo PathwayUnit
Activation Energy (ΔE‡)15.517.8kcal/mol
Reaction Energy (ΔEr)-56.2-55.1kcal/mol
Transition State AsynchronicityLowLow-
Favored ProductThis compoundtrans-1,2,3,6-Tetrahydrophthalic anhydride-

Ring-Opening Polymerization:

This compound can be used as a monomer in ring-opening polymerization (ROP) to produce polyesters. nih.govacs.org Computational modeling can be employed to investigate the mechanism of ROP, which is often catalyzed. These studies can:

Model Catalyst-Monomer Interactions: Visualize how a catalyst activates the anhydride ring for nucleophilic attack.

Elucidate the Polymerization Pathway: Map the energy profile of the initiation, propagation, and termination steps of the polymerization process. mdpi.com

Predict Reactivity: Compare the activation barriers for the ring-opening of different cyclic monomers to predict copolymerization behavior.

Through these computational methods, a detailed, atomistic-level understanding of the behavior of this compound can be achieved, complementing experimental findings and guiding the design of new synthetic routes and materials.

Advanced Analytical Characterization Techniques for Cis 1,2,3,6 Tetrahydrophthalic Anhydride

Spectroscopic Methods

Spectroscopic techniques are fundamental in the analysis of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640), offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DOSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of cis-1,2,3,6-tetrahydrophthalic anhydride, providing unambiguous confirmation of its cis-stereochemistry which is a direct result of the endo-preference of the Diels-Alder reaction used in its synthesis.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule. The symmetry of the cis-isomer results in a spectrum with distinct signals for the olefinic, methine (bridgehead), and allylic protons. A representative dataset in a common deuterated solvent is provided below.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity
Olefinic (CH=CH)~5.95Multiplet
Methine (CH-CO)~3.52Multiplet
Allylic (CH₂)~2.26 - 2.40Multiplet
Data acquired in DMSO-d₆ at 400 MHz.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are observed. The carbonyl carbons of the anhydride group are significantly deshielded and appear far downfield, while the olefinic and aliphatic carbons resonate at characteristic upfield positions.

Carbon Assignment Typical Chemical Shift (δ, ppm)
Carbonyl (C=O)~171-175
Olefinic (CH=CH)~125-130
Methine (CH-CO)~39-43
Allylic (CH₂)~24-28
Typical chemical shift ranges based on related structures.

Diffusion-Ordered Spectroscopy (DOSY): While specific DOSY studies on this compound are not prevalent in the literature, this 2D NMR technique can be a valuable tool for assessing sample purity. DOSY separates the NMR signals of different chemical species in a mixture based on their translational diffusion coefficients, which correlate with molecular size and shape. For a pure sample of the anhydride, all proton signals would align horizontally in the DOSY spectrum, showing a single diffusion coefficient. The presence of impurities, such as the hydrolyzed diacid or residual solvents, would be readily identified by signals appearing at different diffusion coefficients, making it a powerful method for quality assurance.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups within the this compound molecule. The spectrum is dominated by the characteristic absorptions of the cyclic anhydride and the carbon-carbon double bond. The anhydride moiety is particularly diagnostic, exhibiting two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations.

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹)
AnhydrideAsymmetric C=O Stretch1870 - 1845
AnhydrideSymmetric C=O Stretch1800 - 1775
AnhydrideC-O Stretch1300 - 1000
Alkene=C-H Stretch3100 - 3000
AlkeneC=C Stretch~1645
Alkane-C-H Stretch3000 - 2850

For cyclic anhydrides, the lower-wavenumber symmetric C=O stretching peak is typically more intense than the higher-wavenumber asymmetric peak.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule. The chromophores present in this compound are the isolated carbon-carbon double bond (C=C) and the two carbonyl groups (C=O) of the anhydride ring.

The isolated C=C double bond undergoes a π→π* transition, which typically occurs in the vacuum UV region (below 200 nm) and is often not observed on standard laboratory instruments. The carbonyl groups exhibit a weak, symmetry-forbidden n→π* transition at longer wavelengths, typically around 280-300 nm. For comparison, maleic anhydride, a related cyclic anhydride, shows a strong absorption below 240 nm and a very weak absorption band around 290 nm. Therefore, the UV-Vis spectrum of this compound is not expected to show significant absorption in the standard 220-800 nm range, a characteristic that contributes to the colorless nature of the pure compound.

Chromatographic and Mass Spectrometric Techniques

These methods are essential for separating the analyte from complex matrices, assessing its purity, and providing definitive mass information.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

This compound is an achiral, meso compound due to an internal plane of symmetry. Therefore, it does not exist as enantiomers and cannot be resolved on a chiral stationary phase.

However, this anhydride is a critical prochiral starting material in asymmetric synthesis. It can be subjected to enantioselective reactions, such as desymmetrization via nucleophilic ring-opening with a chiral alcohol or amine, to produce chiral monoester or monoamide derivatives. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the primary technique used to determine the enantiomeric excess (e.e.) of these resulting chiral products. The two enantiomers of the derivative will interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is highly effective for the trace analysis of this compound and its related products, such as its hydrolysis product, cis-4-cyclohexene-1,2-dicarboxylic acid.

In a typical LC-MS method, a reversed-phase C18 column is used to separate the analyte from other components. Detection is commonly achieved using an electrospray ionization (ESI) source, which can operate in either positive or negative ion mode. For the analysis of the corresponding diacid, negative ion mode is often preferred, detecting the deprotonated molecule [M-H]⁻. For anhydride analysis, derivatization may be employed to enhance ionization and sensitivity. For instance, reaction with di-n-butylamine allows for sensitive detection of the resulting amide derivative. The high selectivity of tandem mass spectrometry (MS/MS) can be used for unambiguous quantification in complex matrices like environmental or biological samples.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This capability allows for the calculation of an unambiguous elemental formula, as the measured accurate mass can be matched against theoretical masses calculated from the isotopic masses of the constituent elements.

For this compound (C₈H₈O₃), HRMS provides definitive confirmation of its molecular formula. The theoretical monoisotopic mass of this compound is 152.04734 Da. nih.gov HRMS analysis would yield an experimental mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the identity of the compound and distinguishing it from other isomers or compounds with the same nominal mass. The technique is also invaluable in the structural elucidation of reaction products and derivatives synthesized from the anhydride. nasa.gov

Table 1: HRMS Data for cis-1,2,3,6-Tetrahydrophthalic Anhydride
ParameterValue
Molecular FormulaC₈H₈O₃
Theoretical Monoisotopic Mass (Da)152.04734
Expected Adduct (M+H)⁺153.05462
Typical Mass Accuracy (ppm)< 5 ppm

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers. lcms.cz It separates molecules based on their hydrodynamic volume or size in solution. GPC is not used to analyze the this compound monomer itself, but it is critical for analyzing the polymers synthesized using this anhydride, for example, as a curing agent for epoxy resins or as a modifier for other polymers. sigmaaldrich.comchemicalbook.com

Table 2: Hypothetical GPC Data for Polystyrene Modification
ParameterUnmodified PolystyrenePolystyrene Modified with THPA
Number-Average Molecular Weight (Mₙ, g/mol)150,000185,000
Weight-Average Molecular Weight (Mₙ, g/mol)310,000400,000
Polydispersity Index (PDI)2.072.16

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. researchgate.net These methods are fundamental for characterizing polymers derived from this compound, as they provide critical data on thermal stability, transitions, and mechanical behavior at different temperatures.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de DSC is widely used to study the thermal properties of polymers. nih.govresearchgate.net For polymers incorporating this compound, DSC can determine key transition temperatures. researchgate.net

Key parameters obtained from DSC analysis include the glass transition temperature (T₉), crystallization temperature (Tₐ), and melting temperature (Tₘ). researchgate.net The anhydride's role as a curing agent or cross-linker significantly impacts these properties. For example, the curing of an epoxy resin with this anhydride is an exothermic process that can be monitored by DSC to determine the extent of reaction and the heat of curing. The T₉ of the final cured product, a measure of its thermal performance, is also readily determined. In one study, DSC was used to show that polyimides end-capped with a tetrahydrophthalic group did not show evidence of crosslinking until 415 °C. nasa.gov

Table 3: Typical DSC Results for an Epoxy Resin Cured with cis-1,2,3,6-Tetrahydrophthalic Anhydride
ParameterValueSignificance
Glass Transition Temperature (T₉) of Cured Resin~130-160 °CIndicates the transition from a rigid to a rubbery state.
Curing Onset Temperature~120 °CTemperature at which the cross-linking reaction begins.
Curing Peak Exotherm Temperature~180-200 °CTemperature at which the curing reaction rate is maximal.
Enthalpy of Curing (ΔH)~300-450 J/gTotal heat released during the curing reaction.

Thermogravimetric Analysis (TGA)

The output from a TGA experiment is a curve plotting mass percentage versus temperature. From this curve, key data points such as the onset of decomposition and temperatures for specific percentage weight losses (e.g., T₅% and T₁₀%) can be determined. Research has shown that using a tetrahydrophthalic anhydride end-cap on polyimides can lead to a higher onset of decomposition temperature compared to other end-caps, indicating improved thermal stability. nasa.gov

Table 4: Comparative TGA Data for a Base Polymer and a THPA-Modified Polymer
Parameter (in N₂ atmosphere)Base PolymerTHPA-Modified Polymer
Onset of Decomposition (°C)380 °C410 °C
Temperature at 5% Weight Loss (T₅%, °C)395 °C425 °C
Temperature at 10% Weight Loss (T₁₀%, °C)410 °C440 °C
Char Yield at 800 °C (%)35%45%

Thermomechanical Analysis (TMA)

Thermomechanical Analysis (TMA) measures the dimensional changes of a material under a constant load as a function of temperature. researchgate.net This technique is used to determine the coefficient of thermal expansion (CTE), the glass transition temperature (T₉), and the softening point of materials.

When this compound is used as a cross-linking agent, it creates a more rigid polymer network. This increased rigidity directly affects the material's thermomechanical properties. TMA can quantify this effect by showing a decrease in the CTE and an increase in the T₉ compared to the uncured or unmodified polymer. These measurements are crucial for applications where dimensional stability over a wide temperature range is required. Research on polyimides end-capped with this anhydride has utilized TMA as part of a suite of thermal analysis techniques. nasa.gov

Table 5: TMA Data for a Polymer Before and After Curing with cis-1,2,3,6-Tetrahydrophthalic Anhydride
ParameterUncured PolymerCured Polymer
Glass Transition Temperature (T₉, °C)55 °C145 °C
CTE below T₉ (µm/m·°C)8060
CTE above T₉ (µm/m·°C)190165

X-ray Diffraction (XRD) for Structural Elucidation

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice diffract the X-rays into a specific pattern. By analyzing the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the precise arrangement of atoms.

For this compound, single-crystal XRD provides the most definitive three-dimensional structure in the solid state, allowing for the exact measurement of bond lengths and angles. The crystal structure of the compound has been determined and is available in crystallographic databases. nih.gov Furthermore, XRD is instrumental in studying the structures of co-crystals and derivatives. For example, it was used to characterize a 2D supramolecular organic framework formed from a derivative of the anhydride, revealing how molecules self-assemble through various noncovalent interactions. nih.gov In the context of polymers, XRD is used to assess the degree of crystallinity, which has a profound effect on the mechanical and thermal properties of the material.

Table 6: Crystallographic Data for a Derivative of cis-1,2,3,6-Tetrahydrophthalic Anhydride (cis-A‧½(1,2-DCE)) nih.gov
ParameterValue
Chemical FormulaC₁₅H₁₂Cl₂N₂O₃ · 0.5(C₂H₄Cl₂)
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.8327
b (Å)10.0827
c (Å)11.3969
α (°)67.073
β (°)72.502
γ (°)76.953

Environmental Research Perspectives on Cis 1,2,3,6 Tetrahydrophthalic Anhydride

Environmental Fate Processes

The environmental fate of a chemical compound describes its transport and transformation in the environment. For cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640), the primary process governing its environmental persistence and behavior is its interaction with water.

Hydrolysis Mechanisms and Pathways

In the presence of water or environmental moisture, cis-1,2,3,6-Tetrahydrophthalic anhydride undergoes a rapid hydrolysis reaction. nih.gov This process is the most significant degradation pathway for the compound in aquatic environments. The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of the corresponding dicarboxylic acid, cis-4-cyclohexene-1,2-dicarboxylic acid.

The rate of this hydrolysis is influenced by pH, with the reaction being catalyzed by both acidic and basic conditions. Due to this rapid hydrolysis, the persistence of the parent anhydride in water is expected to be very short, and it is unlikely to be a significant long-term contaminant in its original form. nih.govfishersci.com Consequently, bioconcentration of the anhydride is not considered an important environmental fate process. nih.gov Its water solubility contributes to its mobility in the environment, although this is tempered by its rapid degradation. fishersci.com

Reactivity and Potential Environmental Impact

The primary environmental reactivity of this compound is its hydrolysis, as detailed above. The main environmental concern, therefore, relates to its classification as a substance that is harmful to aquatic life, with the potential for long-lasting effects. fishersci.comnih.govsigmaaldrich.com

Direct release into waterways should be avoided, as the compound and its hydrolysis product can impact aquatic organisms. fishersci.com The toxicity to fish has been quantified, with a reported 96-hour LC50 (lethal concentration for 50% of the test population) of 19.0 mg/L. sigmaaldrich.cn This data underscores the potential for acute toxicity in aquatic ecosystems if the compound is released in sufficient concentrations. The German water hazard class (WGK) for this substance is 3, indicating a severe hazard to water. sigmaaldrich.com

Analytical Methods for Environmental Monitoring

To assess the presence and concentration of this compound in environmental samples, several standard analytical chemistry techniques are employed. The compound's structure and properties lend themselves to various spectroscopic and chromatographic methods.

Common analytical methods for the identification and quantification of this compound include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating the compound from a complex matrix and providing a definitive mass spectrum for identification. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups of the anhydride, such as the C=O stretching vibrations in the cyclic anhydride ring. nih.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information, confirming the identity of the compound. nih.govchemicalbook.com

For quantitative environmental analysis, isotopically labeled standards, such as this compound (ring-D₆), are utilized. isotope.com These standards are essential for accurate measurement in complex environmental matrices by methods like isotope dilution mass spectrometry.

Analytical MethodPurposeReference
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and definitive identification nih.gov
Infrared (IR) SpectroscopyFunctional group identification nih.govchemicalbook.com
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural elucidation nih.govchemicalbook.com
Isotope Dilution Mass SpectrometryAccurate quantification in environmental samples isotope.com

Considerations in Waste Management and Disposal

Proper waste management and disposal of this compound are critical to prevent environmental contamination. fishersci.com Due to its hazardous characteristics, specific disposal protocols must be followed.

Regulatory guidelines and safety data sheets consistently advise that the chemical should not be released into the environment, such as into drains or surface waters. fishersci.comfishersci.com The recommended method of disposal is to send the material to an approved waste disposal plant. fishersci.comsigmaaldrich.cn Waste materials should be handled in accordance with national and local regulations. sigmaaldrich.cn

Q & A

Q. What are the common synthetic routes for cis-1,2,3,6-Tetrahydrophthalic Anhydride (THPA), and how do reaction conditions influence product purity?

THPA is typically synthesized via Diels-Alder reactions between cyclopentadiene and maleic anhydride, followed by purification via recrystallization. Key factors include temperature control (80–120°C) to avoid side reactions like isomerization or dimerization, solvent selection (e.g., toluene for improved yield), and catalyst choice (e.g., Lewis acids for regioselectivity). Purity is validated using HPLC (>99%) and melting point analysis (98°C) .

Q. How does THPA’s molecular conformation impact its reactivity in polymer chemistry?

THPA’s bicyclic structure introduces steric hindrance, favoring endo conformations in anhydride rings, which influence reactivity in ring-opening polymerizations. X-ray crystallography confirms a folded conformation with intermolecular Nu-El (nucleophile-electrophile) interactions, critical for designing copolymerization with epoxides or polyols .

Q. What analytical techniques are essential for characterizing THPA and its derivatives?

  • FT-IR : Confirms anhydride carbonyl peaks at 1850–1800 cm⁻¹.
  • NMR : 1^1H and 13^{13}C NMR distinguish cis vs. trans isomers (e.g., cyclohexene proton splitting patterns).
  • DSC/TGA : Evaluates thermal stability (decomposition onset ~200°C) and glass transition temperatures in polymer blends .

Advanced Research Questions

Q. How can THPA be utilized to tailor cross-linked networks in CO₂-based polycarbonates, and what contradictions exist in thermomechanical property data?

THPA acts as a cross-linker in CO₂/propylene oxide terpolymers, forming ester linkages that enhance storage modulus (E’ = 2.1–2.4 GPa at -30°C). Contradictions arise when comparing systems with hexahydro-4-methylphthalic anhydride (higher E’ stability) vs. THPA (rubbery plateau at >50°C). Methodological resolution involves varying curing agents (e.g., diamine vs. anhydride) and monitoring crosslink density via swelling experiments .

Q. What kinetic models explain THPA hydrogenation to hexahydrophthalic anhydride, and how do catalyst supports (Ni/SiO₂ vs. Ni/Al₂O₃) affect reaction rates?

Hydrogenation follows pseudo-first-order kinetics with activation energy ~45 kJ/mol. Ni/SiO₂ exhibits higher activity (TOF = 0.8 h⁻¹ at 120°C, 5 MPa H₂) due to better metal dispersion, while Ni/Al₂O₃ suffers from pore blockage. Rate equations:

r=k[THPA][H2]0.5r = k \cdot [\text{THPA}] \cdot [\text{H}_2]^{0.5}

Discrepancies in rate constants require in situ DRIFTS to assess surface intermediates .

Q. How do competing mechanisms in THPA-initiated copolymerization with ethylene oxide (EO) or norbornene anhydrides (NBA) influence polymer microstructure?

THPA’s strained ring enables alternating copolymerization with EO (Mn = 15–20 kDa, Đ = 1.1–1.3), but chain-transfer dominates with NBA, reducing Mn by 30%. Advanced mechanistic studies use 13^{13}C-labeled monomers and MALDI-TOF to track end-group fidelity. Conflicting data on branching are resolved via SEC-MALS .

Q. What role does THPA play in modifying epoxy resin networks, and how do competing anhydrides (e.g., maleic vs. tetrahydrophthalic) affect cure kinetics?

THPA’s lower electrophilicity vs. maleic anhydride slows epoxy curing (t₉₀ = 120 min at 100°C vs. 60 min for maleic). FT-IR monitoring of epoxy conversion shows THPA’s steric hindrance delays vitrification. Conflicting DSC data (ΔH values) are reconciled by accounting for residual monomer content via Soxhlet extraction .

Data Contradiction and Resolution

Q. Why do reported THPA copolymerization rates with CO₂ vary across studies, and how can experimental design mitigate this?

Discrepancies stem from catalyst variability (e.g., DMC vs. Zn-Co double metal cyanide) and CO₂ pressure (2–10 bar). Standardizing reaction conditions (e.g., 50°C, 5 bar CO₂) and using in situ ATR-FTIR to monitor carbonate vs. ether linkages reduces variability. Conflicting Mn data are addressed via triple-detection SEC .

Q. How does THPA’s conformational flexibility in solution vs. solid state impact its application in proteomics research?

Solid-state XRD shows rigid bicyclic geometry, while solution NMR reveals dynamic chair-boat transitions in the cyclohexene ring. This flexibility affects derivatization efficiency in protein cross-linking. Mitigation strategies include pre-rigidifying THPA via hydrogen-bond donors (e.g., urea additives) .

Methodological Recommendations

  • Synthesis Optimization : Use design-of-experiment (DoE) for solvent/catalyst screening.
  • Kinetic Modeling : Employ MATLAB/COMSOL for parameter estimation in hydrogenation.
  • Polymer Characterization : Combine rheology with SAXS to probe network heterogeneity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 2
Reactant of Route 2
cis-1,2,3,6-Tetrahydrophthalic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.